An In-depth Technical Guide to Trithiocyanuric Acid: Core Properties and Experimental Protocols
An In-depth Technical Guide to Trithiocyanuric Acid: Core Properties and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trithiocyanuric acid (TCA), a sulfur analogue of cyanuric acid, is a versatile heterocyclic compound with a wide range of applications in materials science, analytical chemistry, and the pharmaceutical industry.[1][2] Its unique structure, characterized by a triazine ring with three thione groups, allows it to exhibit thione-thiol tautomerism and act as a potent ligand for various metal ions.[3] This guide provides a comprehensive overview of the fundamental properties of trithiocyanuric acid, detailed experimental protocols, and its mechanisms of action in key applications.
Chemical and Physical Properties
Trithiocyanuric acid is a yellow amorphous or crystalline powder.[4][5][6][7] It is stable under normal temperatures and pressures.[8] The core properties of trithiocyanuric acid are summarized in the tables below.
General Properties
| Property | Value | Source(s) |
| IUPAC Name | 1,3,5-triazinane-2,4,6-trithione | PubChem |
| Synonyms | 2,4,6-Trimercapto-s-triazine, Thiocyanuric acid | PubChem, ChemicalBook |
| CAS Number | 638-16-4 | PubChem, ChemicalBook |
| Molecular Formula | C₃H₃N₃S₃ | PubChem, ChemicalBook |
| Molecular Weight | 177.27 g/mol | PubChem, ChemicalBook |
| Appearance | Yellow amorphous or crystalline powder | ChemicalBook, Guidechem |
| Melting Point | >300 °C | ChemicalBook, Sigma-Aldrich |
Solubility
Trithiocyanuric acid is sparingly soluble in water and more soluble in polar organic solvents.[4][6][7][9][10]
| Solvent | Solubility | Source(s) |
| Water | Sparingly soluble | Guidechem, ChemicalBook |
| Methanol | Slightly soluble | National Institute of Health Sciences |
| Acetone | Slightly soluble | National Institute of Health Sciences |
| Dioxane | Slightly soluble | National Institute of Health Sciences |
| Tetrahydrofuran (THF) | Soluble | National Institute of Health Sciences |
| Cellosolve | Soluble | National Institute of Health Sciences |
Acidity
| Property | Value | Source(s) |
| pKa | 6.35 ± 0.20 (Predicted) | ChemicalBook |
Tautomerism
Trithiocyanuric acid exists in tautomeric forms, the thione and thiol forms. The thione form is generally considered to be the more stable tautomer.
Figure 1: Tautomeric forms of trithiocyanuric acid.
Experimental Protocols
Synthesis of Trithiocyanuric Acid
A common method for the synthesis of trithiocyanuric acid involves the reaction of cyanuric chloride with a sulfur source.
3.1.1. General Procedure from Cyanuric Chloride
This protocol describes a representative synthesis of trithiocyanuric acid from cyanuric chloride.
Materials:
-
Cyanuric chloride
-
Sodium hydrosulfide (B80085) (NaSH) or similar sulfur source
-
Solvent (e.g., water, ethanol)
-
Acid for precipitation (e.g., hydrochloric acid)
Procedure:
-
Dissolve cyanuric chloride in a suitable solvent.
-
Slowly add an aqueous solution of sodium hydrosulfide to the cyanuric chloride solution while stirring.
-
The reaction mixture is typically heated to facilitate the reaction.
-
After the reaction is complete, the solution is cooled.
-
Trithiocyanuric acid is precipitated by acidifying the solution with an acid like HCl.
-
The resulting yellow precipitate is collected by filtration, washed with water, and dried.
Figure 2: General workflow for the synthesis and purification of trithiocyanuric acid.
Purification by Recrystallization
Recrystallization is a common method for purifying crude trithiocyanuric acid.[11][12][13][14]
General Procedure:
-
Dissolve the crude trithiocyanuric acid in a minimum amount of a suitable hot solvent or solvent mixture (e.g., ethanol/water).[15]
-
If colored impurities are present, they can be removed by treating the hot solution with activated charcoal followed by hot filtration.[1]
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
Further cooling in an ice bath can promote crystallization.
-
Collect the purified crystals by vacuum filtration.[16]
-
Wash the crystals with a small amount of cold solvent and dry them under vacuum.
Analytical Characterization
3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of trithiocyanuric acid.
-
¹H NMR (DMSO-d₆): The proton NMR spectrum in DMSO-d₆ is expected to show a broad singlet for the N-H protons. The chemical shift can be influenced by concentration and temperature.[2][3][10][17]
-
¹³C NMR (DMSO-d₆): The carbon NMR spectrum in DMSO-d₆ typically shows a single resonance for the three equivalent thiocarbonyl (C=S) carbons.[18][19][20][21][22]
Typical Experimental Parameters:
-
Spectrometer: 300-500 MHz
-
Solvent: DMSO-d₆
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm
3.3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in trithiocyanuric acid.
Sample Preparation: KBr pellet method is commonly used.[23][24][25]
Key Vibrational Bands:
-
N-H stretching: A broad band in the region of 3100-2900 cm⁻¹.[5]
-
C=S stretching: A strong absorption band around 1100-1200 cm⁻¹.
-
Triazine ring vibrations: Several bands in the fingerprint region.
3.3.3. UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The absorption maxima can vary with the solvent used.
General Procedure:
-
Prepare a dilute solution of trithiocyanuric acid in a suitable UV-transparent solvent (e.g., ethanol, methanol).
-
Record the absorption spectrum over a range of approximately 200-400 nm.
Key Applications and Mechanisms of Action
Enzyme Inhibition
Trithiocyanuric acid and its derivatives have been investigated for their potential as enzyme inhibitors. For example, it has been shown to be a potent inhibitor of Toxoplasma gondii orotate (B1227488) phosphoribosyltransferase, an enzyme crucial for the parasite's replication.
Figure 3: Mechanism of competitive enzyme inhibition by trithiocyanuric acid.
Heavy Metal Chelation
The thiol groups in trithiocyanuric acid can effectively chelate heavy metal ions, making it useful for wastewater treatment and the removal of heavy metal contaminants.[16][26][27] The trisodium (B8492382) salt of trithiocyanuric acid is particularly effective in precipitating heavy metal ions from aqueous solutions.[26]
Figure 4: Heavy metal chelation by trithiocyanuric acid.
Corrosion Inhibition
Trithiocyanuric acid can act as a corrosion inhibitor for various metals by forming a protective film on the metal surface.[8][19][21][28] The molecule adsorbs onto the metal surface, blocking active sites and preventing corrosive agents from reaching the metal.
Safety and Handling
Trithiocyanuric acid is harmful if swallowed and may cause skin, eye, and respiratory irritation.[7][13] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It should be stored in a cool, dry, and well-ventilated area.[8]
Conclusion
Trithiocyanuric acid is a compound with a rich chemistry and a growing number of applications. Its fundamental properties, particularly its tautomerism and ability to act as a ligand, are key to its utility. This guide has provided a detailed overview of its core characteristics and experimental protocols to aid researchers and professionals in its study and application. Further research into its biological activities and the development of new applications continues to be an active area of investigation.
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